UDP-xylose disodium is a significant nucleotide sugar that serves as a crucial sugar donor in various biosynthetic pathways, particularly in the synthesis of glycoproteins, polysaccharides, and oligosaccharides. It is synthesized primarily from UDP-glucuronic acid through the action of UDP-xylose synthase, an enzyme that catalyzes the decarboxylation of UDP-glucuronic acid to produce UDP-xylose. This compound plays a vital role in glycosaminoglycan synthesis and is essential for the structural integrity of the extracellular matrix in both plants and animals .
UDP-xylose disodium can be sourced from various biological systems, including mammals, plants, and certain microorganisms. In mammals, it is synthesized in the Golgi apparatus and is involved in the biosynthesis of glycosaminoglycans. In plants, it is produced in both cytosolic and membrane-bound compartments through different isoforms of UDP-glucuronic acid decarboxylase .
UDP-xylose disodium belongs to the class of nucleotide sugars, which are activated forms of sugars that participate in glycosylation reactions. It is classified under disodium salts due to its two sodium ions that facilitate its solubility and reactivity in biochemical processes.
The synthesis of UDP-xylose disodium can be achieved through several methods:
The enzymatic pathway typically starts with UDP-glucose being oxidized to UDP-glucuronic acid by UDP-glucose dehydrogenase. Subsequently, UDP-glucuronic acid undergoes decarboxylation by UDP-xylose synthase to yield UDP-xylose. The process requires NAD+ as a cofactor and involves several intermediates, including UDP-4-keto-d-glucuronic acid .
UDP-xylose disodium has a complex molecular structure characterized by its nucleotide backbone and xylose sugar moiety. The structural formula can be represented as:
The compound features a pyrimidine ring linked to a ribose sugar, which is further attached to a xylose moiety via a phosphate group.
The molecular weight of UDP-xylose disodium is approximately 394.3 g/mol. Its structural analysis reveals functional groups essential for its role as a sugar donor in various biochemical reactions .
UDP-xylose participates in numerous biochemical reactions, primarily involving glycosyltransferases that transfer xylose residues to growing polysaccharide chains. The key reaction catalyzed by UDP-xylose synthase involves:
The reaction mechanism involves several steps:
The mechanism of action for UDP-xylose involves its enzymatic conversion from UDP-glucuronic acid through three distinct steps:
This process is facilitated by specific enzyme interactions and cofactor requirements, highlighting its importance in biosynthetic pathways .
Molecular dynamics simulations have shown that substrate distortion plays a crucial role in facilitating these enzymatic reactions, enhancing substrate alignment with catalytic residues within the enzyme active site .
UDP-xylose disodium appears as a white crystalline powder with high solubility in water due to its ionic nature. It typically exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
The compound is characterized by:
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation and purity assessment .
UDP-xylose disodium has several scientific applications:
Its versatility makes it an invaluable compound in both basic research and applied biotechnology fields .
UDP-xylose synthase (UDP-glucuronic acid decarboxylase; EC 4.1.1.35) catalyzes the irreversible decarboxylation of UDP-α-D-glucuronic acid (UDP-GlcA) to form UDP-β-D-xylose (UDP-Xyl), a critical reaction in nucleotide sugar metabolism. This transformation entails the removal of the C6 carboxyl group from the glucuronic acid moiety, concomitant with the loss of CO₂, and the reduction of the sugar backbone from a hexose to a pentose configuration. Structural analyses reveal that human UDP-xylose synthase (hUXS1) functions as a homodimeric enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily, specifically the NDP-sugar epimerases/dehydratases subclass. The enzyme’s active site accommodates UDP-GlcA in a distorted conformation, positioning the C6 carboxylate optimally for decarboxylation. This distortion is facilitated by electrostatic interactions between the substrate’s carboxylate group and conserved active site residues, which lower the energy barrier for CO₂ release [1] [3].
Table 1: Structural Determinants of UDP-GlcA Decarboxylation
| Structural Element | Role in Decarboxylation | Experimental Evidence |
|---|---|---|
| Substrate Distortion | Forces C5-carboxylate into axial orientation, favoring decarboxylation | X-ray crystallography (1.26-Å resolution) [1] |
| Arg277 Side Chain | Stabilizes anionic transition state via salt-bridge with C6 carboxylate | Site-directed mutagenesis [1] |
| Hydrophobic Pocket | Excludes water, preventing side reactions and stabilizing enolate intermediate | Molecular dynamics simulations [1] |
| Dimeric Interface | Maintains active site geometry through subunit interactions | Crystal structure analysis [1] |
The enzymatic conversion critically depends on the distortion of the glucuronyl pyranose ring from the relaxed ⁴C₁ chair conformation to a strained ʙᴏ,₃ boat conformation upon binding to UDP-xylose synthase. Molecular dynamics simulations confirm that this distortion aligns the catalytic base Tyr147 with the C4 hydroxyl group, facilitating oxidation. Furthermore, the ʙᴏ,₃ conformation reorients the C5 carboxylate into an almost fully axial position, which is thermodynamically unfavorable but essential for efficient decarboxylation. Post-decarboxylation, the pentose intermediate adopts a ²H₁ half-chair conformation, enabling stereospecific protonation at C5. The released UDP-xylose product reverts to the stable ⁴C₁ conformation. This conformational plasticity is enforced by active site residues (e.g., Thr118, Lys151) that form hydrogen bonds with the substrate, underscoring the role of protein-induced strain in catalysis [1] [6].
The reaction proceeds via three sequential steps, each involving distinct UDP-sugar intermediates:
This mechanism is conserved across species, as evidenced by analogous intermediates in Arabidopsis UDP-xylose synthases [3] [6].
NAD⁺ is obligately bound to hUXS1 in a Rossmann-fold domain, with its nicotinamide ring positioned proximal to the substrate’s C4 atom. Kinetic isotope effect studies confirm synchronous proton abstraction (by Tyr147) and hydride transfer to NAD⁺ during oxidation (Step 1), with a rate constant (k~cat~) of 12.4 s⁻¹ reported for hUXS1. The NADH generated remains tightly bound throughout decarboxylation (Step 2), preventing premature release. In Step 3, NADH transfers the pro-R hydride back to the Re face of the UDP-4-keto-pentose intermediate. This "internal" hydride transfer eliminates solvent exchange and ensures high catalytic efficiency. Competitive inhibition by UDP (K~i~ = 0.8 μM) underscores NAD⁺’s structural role in maintaining active site integrity beyond redox cycling [1] [7].
Table 2: Key Conformational States During UDP-Xylose Synthesis
| Reaction Stage | Sugar Conformation | Catalytic Significance |
|---|---|---|
| UDP-GlcA (Bound) | ʙᴏ,₃ boat | Aligns C4-OH for oxidation; places C5-carboxylate axially for decarboxylation |
| UDP-4-keto-glucuronic acid | ²H₂ half-chair | Facilitates decarboxylation by stabilizing β-keto acid intermediate |
| UDP-4-keto-pentose | ²H₁ half-chair | Enables stereospecific protonation at C5 from Si face |
| UDP-xylose (Product) | ⁴C₁ chair | Relaxed conformation released from active site |
The active site architecture features a conserved catalytic triad (Thr118-Tyr147-Lys151) characteristic of SDR enzymes, augmented by UXS-specific residues:
Plant orthologs (e.g., Arabidopsis AtUXS1-6) retain this core machinery, though membrane-bound isoforms exhibit N-terminal modifications for Golgi localization [3] [6].
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